Diethyl benzamidomalonate
Description
Historical Context and Pivotal Role in Amino Acid Synthesis Methodologies
The historical significance of diethyl benzamidomalonate is intrinsically linked to the broader development of amino acid synthesis in the 20th century. The amidomalonate synthesis emerged as a robust and widely applicable method for preparing amino acids in the laboratory. This method is a variation of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.
The general approach involves three key steps:
Deprotonation: The carbon atom between the two ester groups in this compound is acidic and can be deprotonated by a base, typically sodium ethoxide, to form a stable enolate.
Alkylation: The resulting enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction. This step introduces the desired side chain of the target amino acid.
Hydrolysis and Decarboxylation: The modified diester is then subjected to acidic hydrolysis, which serves two purposes: it hydrolyzes the two ester groups to carboxylic acids and also cleaves the benzamide (B126) bond to reveal the free amino group. The resulting aminomalonic acid is unstable and readily undergoes decarboxylation upon heating to yield the final α-amino acid as a racemic mixture.
This classical synthesis route provided chemists with access to a wide array of both naturally occurring and unnatural amino acids, which were crucial for peptide synthesis and structure-function studies of proteins.
Evolution of Synthetic Strategies Utilizing this compound as a Key Synthon
While the fundamental principles of the amidomalonate synthesis have remained the same, the strategies for its application have evolved. Initially, the method was primarily used for the synthesis of simple, racemic α-amino acids. However, as the demand for enantiomerically pure amino acids grew, particularly in the pharmaceutical industry, modifications and new approaches were developed.
One significant area of evolution has been in the development of asymmetric syntheses. While the classical amidomalonate synthesis produces a racemic mixture of the amino acid, modern variations have sought to introduce stereocontrol. This has been achieved through various strategies, including the use of chiral auxiliaries, phase-transfer catalysts, and enzymatic resolutions.
The versatility of the malonate-based preparation of amino acids allows for the synthesis of amino acids with diverse alkyl and functional groups. researchgate.net Aminomalonic acids with a benzamide group can be prepared on a large scale, and the benzamide anchoring group can be easily removed via hydrolysis to yield the amino acid hydrochloride salt. researchgate.net This adaptability has made the amidomalonate synthesis, and by extension the use of reagents like this compound, a continually relevant strategy in organic synthesis.
The following table outlines the general steps in the synthesis of an amino acid using a diethyl amidomalonate derivative:
| Step | Reactants | Product | Purpose |
| 1. Deprotonation | This compound, Base (e.g., Sodium Ethoxide) | Enolate of this compound | Formation of a nucleophilic carbon |
| 2. Alkylation | Enolate, Alkyl Halide (R-X) | Diethyl Alkylbenzamidomalonate | Introduction of the amino acid side chain (R) |
| 3. Hydrolysis & Decarboxylation | Diethyl Alkylbenzamidomalonate, Acid (e.g., HCl), Heat | α-Amino Acid | Formation of the final amino acid product |
Contemporary Research Trajectories and Broader Impact in Organic Chemistry
In contemporary organic chemistry, this compound and related amidomalonates continue to be valuable synthons. While other methods for amino acid synthesis have been developed, the amidomalonate route remains a reliable and cost-effective option for many applications.
Current research often focuses on expanding the scope of the amidomalonate synthesis to create more complex and functionally diverse unnatural amino acids. researchgate.net These non-proteinogenic amino acids are of significant interest in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs with enhanced stability and biological activity.
Furthermore, the principles of the amidomalonate synthesis have been applied to the synthesis of other important classes of molecules. The ability to introduce a protected amino group and a carboxylate precursor onto a carbon framework is a powerful tool in the synthesis of various nitrogen-containing compounds. The continued use and adaptation of this century-old methodology underscore the enduring importance of foundational synthetic reagents like this compound in the advancement of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(phenylcarbamoyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFFIFUYIQXSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=CC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937421 | |
| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16798-45-1 | |
| Record name | NSC165840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl Benzamidomalonate and Its Derivatives
Alkylation Reactions of Diethyl Benzamidomalonate
The presence of a methylene (B1212753) group flanked by two electron-withdrawing ester groups renders the α-proton of this compound acidic and easily removable by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles in alkylation reactions, leading to the formation of new carbon-carbon bonds.
Nucleophilic Alkylation with Halogenated Electrophiles
Nucleophilic alkylation is a cornerstone of malonic ester synthesis, and this compound is no exception. nih.govyoutube.com This process involves the deprotonation of the malonate followed by the introduction of an alkyl group via reaction with a halogenated electrophile. The general mechanism involves an S_N2 attack of the malonate carbanion on the electrophilic carbon atom of the alkyl halide.
The alkylation of this compound with α-haloesters provides a direct route to substituted amino acids. For instance, the reaction with ethyl α-bromopropionate is a known method for synthesizing derivatives of glutamic acid. collectionscanada.gc.ca This reaction typically proceeds by forming the enolate of this compound with a base, which then acts as the nucleophile to displace the bromide from the α-haloester. collectionscanada.gc.ca
Table 1: Alkylation of this compound with Ethyl α-Bromopropionate
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Class | Reference |
| This compound | Ethyl α-Bromopropionate | Base (e.g., NaOEt) | Substituted α-Amino Acid Precursor | collectionscanada.gc.ca |
Benzyl (B1604629) bromide is a common electrophile used in the alkylation of this compound. researchgate.netunigoa.ac.in This reaction introduces a benzyl group at the α-position, leading to precursors for compounds such as the amino acid phenylalanine. The reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent. The resulting product, diethyl 2-benzamido-2-benzylmalonate, can be further manipulated, for instance, through hydrolysis and decarboxylation to yield the desired amino acid. Other alkyl halides can be used similarly to introduce a variety of alkyl substituents. nih.gov
Table 2: Benzylation of this compound
| Reactant | Electrophile | Key Reagents/Conditions | Product | Reference |
| This compound | Benzyl Bromide | Base (e.g., NaOEt), THF | Diethyl 2-benzamido-2-benzylmalonate | researchgate.netnih.gov |
Propargyl Alkylation for Unsaturated Precursors
Propargyl alkylation introduces a carbon-carbon triple bond into the molecule, creating a valuable precursor for a variety of subsequent transformations. The reaction of this compound with a propargyl halide, such as propargyl bromide, yields a propargyl-substituted malonate. researchgate.net This unsaturated product can then be used to synthesize more complex heterocyclic structures. For example, N-benzoylpropargylglycine, prepared from the propargyl alkylation of this compound, is an intermediate in the synthesis of 3-benzamido-5(E)-(iodomethylidene)-tetrahydro-2-furanone, a halo enol lactone analogue of glycine (B1666218). researchgate.net
Table 3: Propargyl Alkylation of this compound
| Reactant | Electrophile | Intermediate Product | Final Product Application | Reference |
| This compound | Propargyl Bromide | N-Benzoylpropargylglycine | Synthesis of Halo Enol Lactone Analogues | researchgate.net |
Condensation Reactions Involving this compound
Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or ethanol. ebsco.com this compound can participate in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic systems. researchgate.net A notable example is its reaction with urea (B33335) in the presence of a strong base like sodium ethoxide. patsnap.com In this reaction, the two ester groups of the malonate react with the amine groups of urea, leading to the formation of a pyrimidine (B1678525) ring system after the elimination of ethanol. This specific condensation yields 4,6-trihydroxy-5-benzamidopyrimidine, a substituted derivative of barbituric acid. patsnap.com
Table 4: Condensation of this compound with Urea
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| This compound | Urea | Sodium Ethoxide, Ethanol, Reflux | 4,6-Trihydroxy-5-benzamidopyrimidine | patsnap.com |
Synthesis of this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in the final target molecules. Analogues can be readily prepared by modifying the core structure. The parent compound is typically synthesized via the condensation of benzamide (B126) with diethyl malonate or, more commonly, by the acylation of diethyl aminomalonate with benzoyl chloride. ontosight.ai By substituting the benzoyl chloride with other acyl chlorides, a wide array of N-acyl derivatives can be produced. For example, using acetyl chloride would yield diethyl acetamidomalonate, while using a substituted benzoyl chloride would introduce different functional groups onto the phenyl ring. This modular approach provides access to a library of analogues for various applications in medicinal chemistry and materials science. google.com
Geminal Diazide Derivatives from Diethyl Malonate Precursors
The synthesis of geminal diazide derivatives often utilizes diethyl malonate as a key precursor. A prominent pathway involves the formation of diethyl 2,2-diazidomalonate, which then serves as a versatile starting material for a range of nitrogen-rich compounds. d-nb.infoconsensus.app
The synthesis commences with the iodization of the central carbon atom of diethyl malonate. This reaction is typically conducted in a slightly basic aqueous solution. Following the iodination, an iodine-azide exchange reaction is performed to introduce the two azide (B81097) groups, yielding the desired diethyl 2,2-diazidomalonate. d-nb.infoalfa-chemistry.com This geminal diazide is a crucial intermediate from which various other derivatives can be synthesized through acid-base chemistry. alfa-chemistry.com For instance, reaction with a base can cleave the ethyl ester groups, leading to the formation of carboxylate salts. alfa-chemistry.com
New geminal diazide derivatives, including 2,2-diazidomalonic acid and several of its alkaline and nitrogen-rich salts, have been synthesized from diethyl 2,2-diazidomalonate. d-nb.info These compounds have been extensively characterized using methods such as low-temperature X-ray diffraction, NMR spectroscopy, and differential thermal analysis (DTA). d-nb.info The energetic properties of these materials are also a subject of investigation. d-nb.info
Table 1: Synthesis of Diethyl 2,2-diazidomalonate
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Iodization | Diethyl malonate, Iodine | Diethyl 2,2-diiodomalonate |
This table provides a simplified overview of the synthetic process.
Comparison with Related Acylaminomalonates (e.g., Ethyl Acetamidomalonate, Ethyl Formamidomalonate)
This compound is part of the acylaminomalonate family of esters, which are widely employed in organic synthesis, particularly for the preparation of α-amino acids. Its utility and reaction characteristics can be understood by comparing it with other members of this class, such as diethyl acetamidomalonate and diethyl formamidomalonate.
Historically, various acylaminomalonates have been used to overcome challenges in amino acid synthesis. The use of this compound was introduced to improve the ease of hydrolysis and decarboxylation steps compared to earlier methods. dss.go.th Similarly, diethyl acetamidomalonate is a well-established reagent for producing natural and unnatural α-amino acids. wikipedia.org For example, it can be alkylated with benzyl chloride in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation to yield phenylalanine. wikipedia.org
Diethyl formamidomalonate offers another alternative. It has been noted that methyl formamidomalonate, a related compound, presents certain advantages over its ethyl ester counterparts, as its alkylated products tend to have higher melting points and are more readily hydrolyzed. dss.go.th This suggests that the choice of both the acyl group (benzamido, acetamido, formamido) and the ester group (diethyl, dimethyl) can be tailored to optimize specific synthetic outcomes, such as crystallization and reaction times. dss.go.th
This compound itself is a versatile intermediate. ontosight.ai It can be prepared by reacting diethyl aminomalonate with benzoyl chloride. cdnsciencepub.com It serves as a precursor in the synthesis of various compounds, including heterocyclic structures like 2,4,6-trihydroxy-5-benzamidopyrimidine through condensation with urea. google.compatsnap.com It has also been used in the synthesis of N-benzoylpropargylglycine via propargyl alkylation. researchgate.net
Table 2: Comparison of Common Acylaminomalonates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthetic Application |
|---|---|---|---|---|
| This compound | C₁₄H₁₇NO₅ | 279.29 | 55 | Synthesis of α-amino acids and heterocyclic compounds. cdnsciencepub.comgoogle.com |
| Diethyl Acetamidomalonate | C₉H₁₅NO₅ | 217.22 | 96 | Widely used for the synthesis of various α-amino acids. wikipedia.orgcdnsciencepub.com |
Strategic Applications in Complex Organic Molecule Synthesis
Applications in α-Amino Acid Synthesis
The use of diethyl benzamidomalonate and its analogues is a cornerstone in the laboratory preparation of α-amino acids, which are the fundamental constituents of proteins and crucial components in numerous biological processes. bhu.ac.in
Historical Significance in the Development of Amino Acid Preparation
Historically, the synthesis of α-amino acids using malonic ester derivatives, known as the amidomalonate synthesis, represents a classic and reliable strategy. This method is a significant modification of the malonic ester synthesis. frontiersin.org this compound is effectively a protected, achiral glycine (B1666218) equivalent. The core of the synthesis involves a three-step sequence:
Deprotonation: The carbon atom flanked by the two ester groups is acidic and can be readily deprotonated by a suitable base, typically sodium ethoxide, to form a stable enolate.
Alkylation: This enolate acts as a potent nucleophile that can be alkylated by a wide variety of alkyl halides. This step introduces the desired side chain (R-group) of the target amino acid.
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester groups and the benzamide (B126) protecting group under acidic or basic conditions, followed by heating, leads to decarboxylation to furnish the final racemic α-amino acid.
This straightforward and versatile approach has been historically significant for its ability to provide access to a wide range of both naturally occurring and novel amino acids from simple precursors. frontiersin.orgnih.gov
Stereoselective and Asymmetric Synthesis of α-Amino Acids
While the classical amidomalonate synthesis yields a racemic mixture of the α-amino acid, modern organic synthesis often demands enantiomerically pure products. frontiersin.org Several strategies have been developed to achieve stereoselectivity. These methods adapt the fundamental malonate synthesis by introducing a chiral element that influences the stereochemical outcome of the reaction. beilstein-journals.org
Key strategies for the stereoselective synthesis of α-amino acids include:
Addition to Chiral Imines: A widely used strategy involves the nucleophilic addition of a malonate-type pronucleophile to a chiral imine. The chirality can be introduced via a chiral amine or a chiral aldehyde used to form the imine. The inherent facial bias of the chiral imine directs the nucleophilic attack to preferentially form one diastereomer. cuestionesdefisioterapia.comdergipark.org.tr
Chiral Catalysis: The alkylation step can be rendered asymmetric by using a chiral phase-transfer catalyst or a chiral metal complex. These catalysts create a chiral environment around the enolate, leading to the preferential formation of one enantiomer.
Enzymatic Resolution: A racemic mixture of amino acids produced by the standard synthesis can be resolved using enzymes, such as aminoacylases, which selectively act on one enantiomer. frontiersin.org
These asymmetric variations have transformed the amidomalonate synthesis from a classical method for producing racemates into a powerful tool for accessing optically active α-amino acids. beilstein-journals.org
Synthesis of Non-Proteinogenic Amino Acid Analogues
The demand for non-proteinogenic, or "unnatural," amino acids has grown significantly due to their importance as building blocks for pharmaceuticals, peptidomimetics, and probes for studying biological systems. du.ac.irnih.govopenmedicinalchemistryjournal.com These amino acids can introduce novel chemical and biological properties, such as enhanced stability or altered receptor binding, when incorporated into peptides. nih.govunigoa.ac.in
The amidomalonate synthesis is exceptionally well-suited for creating these analogues because the choice of the alkylating agent in the second step is vast. By employing functionalized or structurally complex alkyl halides, a diverse array of side chains can be introduced, leading to amino acids not found among the 22 proteinogenic ones. nih.gov
Table 1: Examples of Non-Proteinogenic Amino Acids Synthesizable via Amidomalonate Pathway
| Alkylating Agent Example | Resulting Non-Proteinogenic Amino Acid | Potential Application Area |
| Propargyl bromide | 2-Amino-4-pentynoic acid | Introduction of an alkyne handle for "click chemistry" modifications. unigoa.ac.in |
| 1-Bromo-3-chloropropane | 2-Amino-5-chloropentanoic acid | Precursor for cyclic or further functionalized amino acids. |
| Benzyl-4-(bromomethyl)benzoate | 4-(Carboxybenzyl)phenylalanine | Incorporation of rigid, aromatic linkers into peptide structures. |
Elaboration into Specific Amino Acid Derivatives (e.g., β-Methylaspartate)
The versatility of the amidomalonate synthesis extends to the preparation of more complex, substituted amino acid derivatives. A notable example is the synthesis of β-methylaspartate. In a related procedure using diethyl acetamidomalonate, the enolate is reacted with an electrophile like ethyl α-bromopropionate. rsc.org This reaction forms a new carbon-carbon bond and sets the stage for creating the β-methylaspartate backbone. Subsequent hydrolysis and decarboxylation yield the target amino acid, often as a mixture of diastereomers (threo and erythro) that can be separated. rsc.org This approach highlights the method's utility in building amino acids with multiple stereocenters.
Integration into Heterocyclic Compound Synthesis
Beyond linear amino acids, the reactivity of this compound makes it a suitable component for constructing heterocyclic structures, which are prevalent in medicinal chemistry and natural products.
Indole (B1671886) Derivatives via Multicomponent Approaches
The indole nucleus is a privileged scaffold in drug discovery. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient pathway to complex indole derivatives. beilstein-journals.org
A well-known MCR for creating 3-substituted indoles is the Yonemitsu reaction, which typically involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound like dimedone or Meldrum's acid. openmedicinalchemistryjournal.com this compound can function as the active methylene component in a similar process. The reaction is believed to proceed through the formation of an electrophilic indolyl-arylmethyl carbocation (from the reaction of indole and an aldehyde), which is then intercepted by the nucleophilic enolate of this compound.
This strategy is analogous to the synthesis of tryptophan, where the anion of acetamidomalonate is used to displace the dimethylamino group from gramine (B1672134) (3-(dimethylaminomethyl)indole). nih.gov The MCR approach provides a more direct and atom-economical route to complex tryptophan analogues and other 3-substituted indoles.
Coumarin-based Scaffolds Utilizing Malonate Derivatives
Malonate derivatives, particularly diethyl malonate, are instrumental in the synthesis of coumarins, a class of compounds known for their significant biological activities. The formation of the coumarin (B35378) nucleus from these precursors is primarily achieved through well-established reactions like the Pechmann and Knoevenagel condensations.
In the Pechmann condensation , a phenol (B47542) reacts with a β-keto ester under acidic conditions to form the coumarin scaffold. numberanalytics.comjk-sci.comresearchgate.netconicet.gov.ar While this compound itself is not a β-keto ester, simpler malonates like diethyl malonate can be used in related reactions. For instance, the condensation of phenols with diethyl malonate can lead to the formation of 4-hydroxycoumarins. nih.gov The reaction is versatile, allowing for the synthesis of coumarins with various substituents depending on the nature of the phenol and the malonic ester derivative used. researchgate.net
Contribution to Other Nitrogen- and Sulfur-Containing Heterocycles
The utility of malonate derivatives extends beyond coumarins to a broad spectrum of other heterocyclic systems containing nitrogen and sulfur.
Nitrogen-Containing Heterocycles:
Malonic acid derivatives are valuable reagents for cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocycles. nih.gov A classic example is the synthesis of barbituric acids from the reaction of malonates with urea (B33335). nih.gov Furthermore, malonate derivatives serve as precursors for more complex nitrogenous heterocycles. Research has shown that methylene malonate derivatives can act as orthoformate equivalents in reactions with hydrazine, leading to the formation of 1,3,4-benzotriazepin-5-ones after cyclization and elimination of diethyl malonate as a leaving group. researchgate.net The versatility of malonates allows for their use in creating a variety of "malonyl heterocycles" that feature a 1,3-dicarbonyl moiety, a key structural element in many biologically active molecules. nih.gov
Sulfur-Containing Heterocycles:
While direct synthesis of sulfur heterocycles from this compound is less commonly documented, related malonate derivatives and structurally similar compounds are key in forming sulfur-containing rings. For instance, thioaurones, which are sulfur analogues of the naturally occurring aurones, can be synthesized through various methods. scirp.orgoalib.comrsc.org One approach involves the NBS-induced cyclization of MOM-protected 2'-mercaptochalcones. rsc.org Another method reports the one-pot synthesis of thioaurones from the treatment of N,N-diethyl-2-(methylsulfanyl)arylamides with an aromatic aldehyde. researchgate.net Heating certain thioaurones can lead to a tandem electrocyclic ring closure and sigmatropic shift to yield researchgate.netbenzothieno[3,2-b]pyrans. researchgate.net
Formation of Advanced Organic Scaffolds
This compound is a key starting material for creating more complex and functionally rich organic structures, including lactones and indanones.
Halo Enol Lactone Analogues
This compound plays a crucial role in the synthesis of five-membered halo enol lactone analogues of α-amino acids, which are recognized as potential protease suicide substrates. researchgate.net The synthesis of a glycine analogue, 3-benzamido-5(E)-(iodomethylidene)-tetrahydro-2-furanone, demonstrates this application clearly. researchgate.netresearchgate.net The process begins with the propargyl alkylation of this compound to produce N-benzoylpropargylglycine. researchgate.netresearchgate.net This intermediate then undergoes a halolactonization process, where the propargyl-substituted amino acid derivative is converted into the target 5(E)-halomethylidenetetrahydro-2-furanone. researchgate.net This synthetic route provides a satisfactory approach to these biologically significant halo enol lactone analogues. researchgate.netresearchgate.net
1-Indanone (B140024) Structures through Related Malonate Cyclizations
Substituted diethyl malonate derivatives are effective precursors for the synthesis of 1-indanone structures, which are important intermediates for various pharmaceuticals. nih.govbeilstein-journals.org An efficient method for preparing 5,7-dimethoxy-1-indanone involves the intramolecular cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate. nih.govbeilstein-journals.org In this synthesis, the malonate derivative is heated with methanesulfonic acid, leading to an intramolecular Friedel-Crafts acylation to furnish the 1-indanone in excellent yield. nih.govbeilstein-journals.org This reaction highlights how the malonate backbone can be strategically utilized to construct the five-membered carbocyclic ring of the indanone system. researchgate.netorganic-chemistry.org
Role as a Key Intermediate in Syntheses of Biologically Active Compounds
The applications detailed above solidify the position of this compound and its derivatives as pivotal intermediates in the synthesis of a wide array of biologically active compounds. The ability to generate diverse scaffolds such as coumarins, nitrogen and sulfur heterocycles, halo enol lactones, and indanones from this single precursor is of immense value in medicinal chemistry and drug discovery. nih.govnih.govnih.govnih.gov For example, coumarin derivatives are known for their anti-inflammatory and anticoagulant properties, while 1-indanones are precursors to drugs used in the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.govbeilstein-journals.org The synthesis of amino acid analogues, such as the halo enol lactones, provides access to potential enzyme inhibitors. researchgate.netresearchgate.net The versatility of this compound allows chemists to construct complex molecular architectures that are essential for developing new therapeutic agents.
Interactive Data Table: Applications of this compound Derivatives
| Target Scaffold | Key Reaction Type | Precursor | Application/Significance |
| Coumarins | Pechmann/Knoevenagel Condensation | Diethyl Malonate/Salicylaldehyde (B1680747) | Biologically active compounds (e.g., anticoagulants, anti-inflammatory). conicet.gov.arnih.gov |
| Nitrogen Heterocycles | Cyclocondensation | Methylene Malonate/Hydrazine | Precursors for 1,3,4-benzotriazepin-5-ones and other "malonyl heterocycles". nih.govresearchgate.net |
| Sulfur Heterocycles | Multi-step Synthesis | N,N-diethyl-2-(methylsulfanyl)arylamides | Synthesis of Thioaurones and researchgate.netbenzothieno[3,2-b]pyrans. researchgate.net |
| Halo Enol Lactones | Alkylation/Halolactonization | This compound | Potential protease suicide substrates (amino acid analogues). researchgate.netresearchgate.net |
| 1-Indanones | Intramolecular Friedel-Crafts Acylation | Diethyl 2-(Arylmethyl)malonate | Key intermediates for pharmaceuticals (e.g., Alzheimer's drugs). nih.govbeilstein-journals.org |
Mechanistic Insights and Computational Chemistry Studies
Elucidation of Reaction Mechanisms
The reactivity of diethyl benzamidomalonate is characterized by the interplay of its functional groups: the benzamide (B126) moiety, the two ester groups, and the acidic α-hydrogen. This structure allows for a variety of reaction pathways, including nucleophilic additions, cyclizations, and rearrangements, often with significant stereochemical implications.
The carbon atom situated between the two ester groups of this compound is flanked by electron-withdrawing carbonyls, rendering the attached proton acidic. In the presence of a base, this proton can be abstracted to form a stabilized enolate ion. This enolate is a potent carbon nucleophile and can participate in various nucleophilic addition reactions.
A primary example of this reactivity is the Michael or conjugate addition, where the this compound enolate adds to α,β-unsaturated carbonyl compounds. byjus.comwikipedia.org This reaction is a fundamental carbon-carbon bond-forming process, creating a 1,5-dicarbonyl compound known as a Michael adduct. byjus.com The general mechanism involves the nucleophilic attack of the enolate at the β-position of the unsaturated system. wikipedia.org
Furthermore, the nucleophilic character of this compound is evident in its alkylation reactions. Following deprotonation, the resulting carbanion readily attacks alkyl halides in a nucleophilic substitution reaction (SN2), leading to α-alkylated products. unigoa.ac.in This process is crucial for the synthesis of α-amino acids, where the alkylated malonate serves as a key intermediate. researchgate.net The synthesis of this compound itself involves a nucleophilic attack of the nitrogen from benzamide onto diethyl malonate. ontosight.ai
The carbonyl carbons of the ester groups are themselves electrophilic and can be subject to nucleophilic attack, a fundamental reaction of carbonyl compounds. masterorganicchemistry.comlibretexts.org This can lead to hydrolysis or transesterification under appropriate conditions.
This compound and its derivatives are versatile precursors for the synthesis of heterocyclic systems through cyclization reactions. For instance, derivatives of the compound can undergo intramolecular cyclization to form substituted pyrrolidines. rsc.org In one study, intramolecular reactions of arylpropargyl amides of related malonates led to the formation of products such as diethyl 2-(1-benzyl-2-oxo-4-vinylidenepyrrolidin-3-yl)malonate. rsc.org The mechanisms for these transformations can be complex, sometimes involving the formation of an allenic intermediate followed by an intramolecular Diels-Alder reaction. rsc.org However, cyclization is not always the outcome; in certain reactions with ethyl cis-β-chloroacrylate, this compound yielded open-chain products rather than the expected cyclized pyrroline (B1223166) derivatives. researchgate.net
Rearrangement reactions also feature in the chemistry of this compound derivatives. One notable example is the Curtius rearrangement, which has been applied to malonate-imidazolidinones derived from the parent compound to generate quaternized α-amino acids. researchgate.net The Claisen rearrangement, a powerful colab.wscolab.ws-sigmatropic shift for forming carbon-carbon bonds, is another relevant transformation in related systems, used to produce γ,δ-unsaturated carbonyl compounds stereoselectively. redalyc.org For example, a p-Claisen rearrangement was a key step in the synthesis of Clausine F, which involved precursors structurally similar to this compound derivatives. unigoa.ac.in
The α-carbon of this compound is a prochiral center. Upon alkylation or other additions, this carbon becomes a stereocenter. Consequently, controlling the stereochemical outcome of reactions at this position is a significant focus of synthetic efforts.
High diastereoselectivity has been achieved in the alkylation of this compound derivatives. unigoa.ac.in The stereochemistry of a molecule can influence the outcome of a reaction at another part of that same molecule, a principle known as substrate stereochemical control. chemistryschool.net Enantioselective synthesis of α-amido-α-alkylmalonates has been successfully developed via phase-transfer catalytic α-alkylation. Using chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, allows for the generation of the corresponding products in high chemical yields and with high enantiomeric excess (up to 97% ee). researchgate.net This method represents a form of reagent stereochemical control, where the chirality of the reagent dictates the stereochemical outcome of the reaction. youtube.com Such strategies are vital for producing chiral intermediates for pharmaceuticals and other biologically active molecules. researchgate.net
Quantum Chemical Calculations
Computational chemistry provides deep insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in this regard. researchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. mdpi.comaimspress.com It offers a balance between accuracy and computational cost, making it suitable for analyzing complex reaction mechanisms. DFT calculations can elucidate the electronic nature of molecular interactions, predict reactive sites, and map out potential energy surfaces for reactions. mdpi.com
In the context of this compound and related compounds, DFT has been used to investigate reaction mechanisms. rsc.org For example, DFT calculations were employed to support the proposed mechanisms for the intramolecular cyclization of related arylpropargyl amides, helping to understand the formation of various heterocyclic products under different conditions. rsc.org Theoretical studies on similar systems, such as the reaction of diethyl α-acylphosphonates, have used DFT to confirm that certain reaction pathways are not thermodynamically favored, aligning with experimental observations. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the thermodynamic feasibility (ΔG) and kinetic barriers of a proposed reaction pathway. researchgate.netimist.ma
The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for rationalizing chemical reactions. nih.gov
The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. researchgate.net The energy and spatial distribution of these orbitals determine where and how a molecule will react. For this compound, the HOMO is expected to be localized on the electron-rich regions, particularly the enolizable α-carbon and the benzamide group, identifying these as the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the electrophilic carbonyl carbons of the diethyl malonate moiety, marking them as the sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (ELUMO – EHOMO) is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations are widely used to compute the energies and visualize the distributions of these frontier orbitals, providing quantitative data to predict molecular behavior. nih.govconicet.gov.ar This analysis helps in understanding charge transfer within the molecule and predicting its interaction with other reagents. conicet.gov.ar
Table 1: Conceptual Frontier Molecular Orbital Analysis of this compound
| Orbital | Probable Localization | Predicted Reactivity Role |
| HOMO | Enolizable α-carbon, Benzamide group | Nucleophilic character; site of attack by electrophiles. researchgate.netresearchgate.net |
| LUMO | Carbonyl carbons of the ester groups | Electrophilic character; site of attack by nucleophiles. researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and chemical reactivity. researchgate.net |
Density Functional Theory (DFT) Applications
Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) offers a framework for quantifying the reactivity of a molecule through various descriptors. These indices help predict how and where a molecule is likely to react.
Fukui Functions: The Fukui function, denoted as f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. nih.govresearchgate.net It helps to identify the most reactive sites for nucleophilic and electrophilic attacks. researchgate.net For this compound, the condensed Fukui functions can be calculated for each atom to pinpoint reactive centers.
f k+ : Indicates the reactivity towards a nucleophilic attack (the atom most likely to accept an electron).
f k- : Indicates the reactivity towards an electrophilic attack (the atom most likely to donate an electron).
The sites with the highest f k+ values are the most probable locations for nucleophilic attack, while those with the highest f k- values are susceptible to electrophilic attack. For instance, in this compound, the carbonyl carbons of the ester and amide groups would be expected to have high f k+ values, making them electrophilic sites.
Electrophilicity Index (ω): The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. nih.govresearchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η). researchgate.net A higher electrophilicity index indicates a better electrophile. nih.gov This index is crucial for understanding the molecule's role in polar reactions. nih.gov
Different functional groups on a molecule can exhibit varying degrees of electrophilic or nucleophilic character. nih.gov By calculating these reactivity descriptors, a detailed map of the reactive landscape of this compound can be constructed.
Interactive Data Table: Hypothetical Reactivity Descriptors for this compound
This table presents illustrative values for key atoms in this compound to demonstrate how reactivity descriptors are used. Actual values would be obtained from specific DFT calculations.
| Atom/Group | Condensed Fukui Function (f k+) | Condensed Fukui Function (f k-) | Local Electrophilicity (ωk) | Reactivity Prediction |
| Amide Carbonyl Carbon | 0.18 | 0.02 | 0.95 | High susceptibility to nucleophilic attack |
| Ester Carbonyl Carbons | 0.15 | 0.03 | 0.88 | Susceptible to nucleophilic attack |
| Amide Nitrogen | 0.04 | 0.12 | 0.15 | Potential for electrophilic attack |
| Aromatic Ring Carbons | Variable | Variable | Variable | Reactivity depends on substitution pattern |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their corresponding energies.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netnih.gov By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). researchgate.net
Interactive Data Table: Hypothetical Conformational Analysis of this compound
This table illustrates the type of data generated from a conformational analysis.
| Conformer | Dihedral Angle (φ) (C-N-C=O) | Dihedral Angle (ψ) (N-C-C=O) | Relative Energy (kcal/mol) | Stability |
| 1 (Global Minimum) | 175° | 15° | 0.0 | Most Stable |
| 2 | -170° | -20° | 0.2 | Stable |
| 3 | 60° | 70° | 4.5 | Less Stable |
| 4 (Transition State) | 90° | 90° | 9.0 | Unstable |
Ab Initio Computational Methods
Ab initio (from the beginning) computational methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without relying on experimental data. wikipedia.orgresearchgate.net These first-principles methods use only physical constants, the atomic numbers, and the positions of the atoms in a system as input to predict a molecule's electronic structure and properties. wikipedia.org
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the electron-electron repulsion by considering the average effect of all other electrons. wikipedia.orgresearchgate.net
Post-Hartree-Fock Methods: These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), build upon the HF method to include a more accurate treatment of electron correlation, leading to more precise energy and property predictions. wikipedia.org
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density. novapublishers.com It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. novapublishers.com
For this compound, ab initio methods can be used to accurately calculate its geometry, vibrational frequencies (which correspond to its infrared spectrum), and electronic properties like ionization potential and electron affinity. researchgate.net
Prediction of Reaction Pathways and Transition States
A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. e3s-conferences.orgnih.gov This involves mapping the reaction pathway, which is the lowest energy path on the potential energy surface that connects reactants to products.
A crucial point on this pathway is the transition state (TS) , which is the highest energy structure along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Computational methods can be used to:
Locate Transition States: Algorithms like the quasi-Newton method can find the saddle point on the PES that corresponds to the transition state. nih.gov
Trace Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. nih.gov
For a reaction involving this compound, such as its hydrolysis or its use in a cyclization reaction, computational methods can predict the most likely mechanism by comparing the activation energies of different possible pathways. e3s-conferences.org
Computational Design and Screening of Catalysts
Computational methods are increasingly used to design and screen new catalysts for chemical reactions. frontiersin.orgnih.gov This approach can accelerate the discovery of more efficient and selective catalysts, reducing the need for extensive trial-and-error experimentation. nih.gov
The process often involves:
Understanding the Reaction Mechanism: A detailed computational study of the uncatalyzed reaction provides a baseline and identifies the key steps that need to be accelerated.
High-Throughput Screening: Large libraries of potential catalysts can be computationally screened by calculating their effect on the activation energy of the rate-determining step. creative-quantum.eu
Rational Design: Based on the insights from screening and mechanistic studies, new catalysts can be designed with specific properties to enhance their activity and selectivity. nih.govnih.gov
For reactions involving this compound, computational tools could be employed to screen a range of Lewis acid or base catalysts, predicting their effectiveness in promoting a desired transformation. creative-quantum.eu The goal is to identify catalyst candidates that lower the transition state energy significantly. frontiersin.org
Advanced Analytical Techniques for Characterization and Purity Assessment
Spectroscopic Methods
Spectroscopy investigates the interaction between matter and electromagnetic radiation. depauw.edu For Diethyl benzamidomalonate, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals in the ¹H NMR spectrum of this compound are:
Aromatic Protons: The five protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will likely be shifted downfield compared to the meta and para protons due to the electron-withdrawing effect of the amide group.
Amide Proton (N-H): A single proton signal for the amide group is anticipated. Its chemical shift can be broad and variable (often δ 8.0-9.5 ppm) and is dependent on the solvent and concentration.
Malonate Methine Proton (α-CH): The single proton on the α-carbon, situated between two ester carbonyl groups and adjacent to the nitrogen, is expected to appear as a distinct signal.
Ethyl Ester Protons: Two sets of signals are expected for the two equivalent ethyl groups. A quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), resulting from spin-spin coupling with each other.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. researchgate.netresearchgate.net The key expected signals for this compound include:
Carbonyl Carbons: Signals for the ester and amide carbonyl carbons will be present in the downfield region of the spectrum (typically δ 160-180 ppm).
Aromatic Carbons: Multiple signals will appear in the aromatic region (δ 120-140 ppm), corresponding to the different carbon atoms of the phenyl ring.
Malonate α-Carbon: A signal for the central methine carbon of the malonate group.
Ethyl Ester Carbons: Two distinct signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups.
The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint for confirming the structure of this compound. rsc.org
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively. mrclab.commu-varna.bg
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. Key absorption bands would include:
N-H Stretching: An absorption band around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear just above and below 3000 cm⁻¹, respectively.
C=O Stretching: Strong absorption bands between 1650 and 1750 cm⁻¹ are expected for the amide and ester carbonyl groups. The amide carbonyl usually absorbs at a lower frequency (around 1650-1680 cm⁻¹) than the ester carbonyls (around 1730-1750 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands for the C-O bonds of the ester groups will be present in the 1000-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and carbonyl groups. uu.nl this compound is expected to exhibit absorption maxima in the UV region due to π → π* and n → π* transitions associated with the benzoyl chromophore. google.com The exact wavelength of maximum absorption (λmax) is determined by the conjugated system of the molecule. mu-varna.bg
| Spectroscopic Data Summary for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, amide, methine, and ethyl protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, methine, and ethyl carbons. |
| IR | Characteristic bands for N-H, C=O (amide and ester), and C-O bonds. |
| UV-Vis | Absorption maxima corresponding to electronic transitions in the benzoyl chromophore. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-goettingen.de It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. bioanalysis-zone.com Unlike standard mass spectrometry, HRMS measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of the molecule. bioanalysis-zone.com From the exact mass, the elemental composition can be calculated with high confidence. For this compound (Molecular Formula: C₁₄H₁₇NO₅), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, thereby verifying its elemental formula and distinguishing it from other compounds with the same nominal mass. chemscene.comunigoa.ac.inchemrxiv.org
Hyphenated techniques, which couple a separation method like liquid chromatography with mass spectrometry, offer enhanced analytical capabilities. rsc.org
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. After separation by LC, the parent ion corresponding to this compound can be selected, fragmented, and the resulting daughter ions analyzed. This fragmentation pattern provides a structural fingerprint that can be used for highly selective detection and confirmation, even in complex mixtures.
Q-TOF LC-MS (Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry) is a hybrid technique that combines a quadrupole analyzer with a time-of-flight analyzer. nih.gov This setup allows for high-resolution mass analysis and the acquisition of accurate mass data for both the parent ion and its fragment ions. tubitak.gov.trchromatographyonline.comcoresta.org This capability is invaluable for the confident identification of this compound and for the characterization of any potential impurities or degradation products. ecut.edu.cnlcms.cz
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography - HPLC)
Chromatography is a fundamental technique for separating the components of a mixture. mpg.de High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound due to its high resolution, speed, and sensitivity. globalresearchonline.netresearchgate.net
A typical analysis would employ a reversed-phase HPLC (RP-HPLC) method. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The components of the sample are separated based on their relative hydrophobicity.
Key parameters for an HPLC method for this compound would include:
Column: A C18 or similar reversed-phase column. scirp.org
Mobile Phase: A gradient or isocratic elution using a mixture of water (often with a modifier like formic acid or acetic acid) and acetonitrile or methanol. nih.gov
Detector: A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance (e.g., around 229 nm or 254 nm). globalresearchonline.netscirp.org
Quantification: The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. researchgate.net
X-ray Diffraction for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which exists as a solid at room temperature, XRD is the definitive method for determining its crystal structure, including bond lengths, bond angles, and intermolecular interactions.
The fundamental principle of XRD is based on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a crystalline sample, the rays are diffracted in specific directions, creating a unique diffraction pattern of varying intensities. This pattern is a direct consequence of the crystal's internal structure. The relationship between the angle of diffraction (2θ), the wavelength of the X-rays (λ), and the distance between crystal lattice planes (d) is described by Bragg's Law:
nλ = 2d sin(θ)
While specific, publicly available X-ray diffraction data for this compound is limited, a hypothetical analysis would yield crucial structural parameters. The expected data from a single-crystal XRD experiment would be compiled into a crystallographic information file (CIF), containing the following details:
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations applicable to the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The distances and angles between covalently bonded atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Hydrogen Bonding Interactions | Details of any intermolecular or intramolecular hydrogen bonds. |
This data would allow for the unambiguous confirmation of the molecular structure of this compound and provide insights into its solid-state packing and intermolecular forces, which influence its physical properties such as melting point and solubility.
Thermal Analysis Techniques (e.g., Differential Thermal Analysis - DTA)
Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. chemsrc.comfishersci.ie This analysis provides information on thermal events such as melting, crystallization, and decomposition. chemsrc.com
In a DTA experiment, both the sample of this compound and a thermally inert reference (e.g., alumina) are heated or cooled at a constant rate. chemsrc.com When the sample undergoes a thermal event, a temperature difference (ΔT) arises between the sample and the reference. This ΔT is then plotted against temperature, resulting in a DTA curve.
Endothermic Events: Processes that absorb heat, such as melting, will result in the sample temperature lagging behind the reference temperature, producing a negative peak in the DTA curve. The onset of this peak is indicative of the melting point of this compound.
Exothermic Events: Processes that release heat, such as crystallization or decomposition, will cause the sample temperature to exceed the reference temperature, resulting in a positive peak. chemsrc.com
| Thermal Event | Temperature Range (°C) | Peak Type | Interpretation |
| Melting | (Hypothetical) 100-110 | Endothermic | Determination of the melting point and assessment of purity. A sharp melting peak suggests high purity, while a broad peak may indicate the presence of impurities. |
| Decomposition | (Hypothetical) >250 | Exothermic | Indication of the thermal stability of the compound. The onset of the decomposition peak provides the temperature at which the molecule begins to break down. |
The information gleaned from DTA is valuable for understanding the thermal stability of this compound, which is critical for its handling, storage, and application in chemical syntheses that may require elevated temperatures.
Green Chemistry Principles in Diethyl Benzamidomalonate Chemistry
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are converted into the final product with no byproducts. nih.gov
The traditional synthesis of diethyl benzamidomalonate involves the N-acylation of diethyl aminomalonate with benzoyl chloride. orgsyn.org In this reaction, the benzoyl group is introduced, but a molecule of hydrogen chloride (HCl) is formed as a stoichiometric byproduct.
Reaction: Diethyl aminomalonate + Benzoyl Chloride → this compound + HCl
The atom economy for this process is not 100% due to the formation of the HCl byproduct. primescholars.com Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. primescholars.comrsc.org In contrast, substitution and elimination reactions tend to have lower atom economies. primescholars.com For instance, the Wittig and Suzuki reactions, while powerful, often use high-mass reagents that become waste. primescholars.com
To improve atom economy, alternative synthetic strategies can be considered. For example, a catalytic approach that directly couples benzoic acid with diethyl aminomalonate would, in principle, only generate water as a byproduct, leading to a significantly higher atom economy. However, such methods often require specific catalysts and conditions to be effective. The pursuit of reactions with high atom economy is a key goal in making the synthesis of compounds like this compound more sustainable. primescholars.com
Table 1: Comparison of Atom Economy for Different Synthetic Approaches
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Traditional Method | Diethyl aminomalonate, Benzoyl Chloride | This compound | HCl | < 100% |
| Ideal Catalytic Method | Diethyl aminomalonate, Benzoic Acid | This compound | H₂O | ~100% |
Minimization of Waste Generation
The reduction of waste is a fundamental goal of green chemistry, encapsulated in the principle: "It is better to prevent waste than to treat or clean up waste after it has been created". europa.eu The environmental factor (E-factor), defined as the ratio of the mass of waste to the mass of product, is a common metric used to assess the environmental impact of a chemical process. chembam.com The chemical industry as a whole generates significant amounts of waste, with the share of hazardous waste remaining a concern. europa.eu
In the synthesis of this compound, waste is generated from several sources. The precursor, diethyl aminomalonate, is often synthesized via the reduction of diethyl isonitrosomalonate, a process that can involve reagents and catalysts that contribute to the waste stream. orgsyn.orgwikipedia.orgquora.com The subsequent N-acylation step with benzoyl chloride produces HCl, which must be neutralized, generating salt waste. orgsyn.org
Strategies for waste minimization in the production of this compound include:
Process Optimization: Improving reaction yields and selectivity reduces the formation of byproducts and simplifies purification, thereby minimizing waste.
Catalyst Selection: Using highly active and selective catalysts can reduce waste by enabling reactions to proceed under milder conditions and with less byproduct formation. unigoa.ac.in
Byproduct Valorization: Exploring potential uses for byproducts can turn a waste stream into a valuable co-product. For example, the HCl generated could potentially be used in other plant processes.
The pharmaceutical and fine chemical sectors, where compounds like this compound are used, traditionally have high E-factors, often ranging from 5 to over 100. chembam.com Applying waste minimization strategies is crucial for improving the sustainability of these industries. europa.euunigoa.ac.inghgprotocol.org
Implementation of Safer Solvents and Auxiliaries
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption and contributing to volatile organic compound (VOC) emissions. iris-biotech.de The selection of safer, more environmentally benign solvents is a key aspect of green chemistry. wikipedia.orgresearchgate.netorientjchem.org
Traditional syntheses related to this compound may use solvents such as diethyl ether, ethanol, chloroform, or dichloromethane. orgsyn.orggoogle.comyoutube.com While effective, many of these solvents pose health and environmental hazards. wikipedia.orgresearchgate.net For instance, chlorinated solvents are often toxic and persistent in the environment. researchgate.net
Recent research has focused on identifying and utilizing "green solvents" that are derived from renewable resources, are biodegradable, and have low toxicity. wikipedia.orgresearchgate.netorientjchem.orgsigmaaldrich.comkaust.edu.sa
Table 2: Comparison of Traditional and Greener Solvents for Chemical Synthesis
| Solvent Class | Traditional Examples | Greener Alternatives | Key Advantages of Greener Alternatives |
|---|---|---|---|
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based potential, lower peroxide formation, easier to recycle. sigmaaldrich.com |
| Dipolar Aprotics | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Cyrene™, Dimethyl carbonate (DMC), γ-Valerolactone (GVL) | Derived from renewable resources, biodegradable, lower toxicity. orientjchem.orgsigmaaldrich.comrsc.org |
| Alcohols | Methanol | Ethanol, Biobutanol | Readily available from fermentation of biomass. wikipedia.org |
| Chlorinated | Dichloromethane (DCM), Chloroform | Ethyl acetate (B1210297)/ethanol mixtures | Reduced toxicity and environmental persistence. researchgate.net |
For the synthesis of this compound, replacing traditional solvents with options like 2-MeTHF or ethyl acetate could significantly improve the green profile of the process. Solvents like Cyrene™ and γ-Valerolactone (GVL) are being explored as sustainable alternatives to widely used but hazardous solvents like DMF and NMP. sigmaaldrich.com The use of water as a solvent, where feasible, is also a highly desirable green option due to its non-toxic and renewable nature. wikipedia.org
Design for Energy Efficiency in Synthetic Operations
Energy consumption is a significant economic and environmental cost in chemical manufacturing. researchgate.net Designing processes that are energy-efficient is a key principle of green chemistry. rsc.org Traditional batch syntheses often require prolonged heating or cooling to maintain optimal reaction temperatures, leading to high energy usage. researchgate.net For example, the preparation of diethyl ether, a common laboratory solvent, involves heating to around 140-145°C. youtube.com
Several strategies can be employed to improve the energy efficiency of processes like the synthesis of this compound:
Catalysis: The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus reducing energy demand.
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and, consequently, energy consumption compared to conventional heating. humanjournals.comresearchgate.net Ultrasound is another alternative energy source that can enhance reaction rates. nih.gov
Process Intensification: As discussed in section 6.7, continuous flow reactors offer superior heat transfer compared to batch reactors, allowing for better temperature control and reduced energy waste. europa.eu A study on the continuous production of a related malonate ester demonstrated an 80% reduction in process energy consumption compared to the batch process. researchgate.net
Process Integration: Combining multiple reaction or purification steps can eliminate the need for intermediate heating and cooling cycles, saving energy.
Utilization of Catalytic Approaches
Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, which minimizes waste and often leads to more selective reactions. researchgate.net The development of catalytic methods is a cornerstone of green chemistry.
The synthesis of this compound via the acylation of diethyl aminomalonate with benzoyl chloride is a stoichiometric process. orgsyn.org A greener alternative would involve the catalytic amidation of benzoic acid. While specific catalytic systems for this exact transformation are not widely reported, research into the catalytic acylation of amines provides valuable insights. For example, zinc acetate has been used as a catalyst for the N-acetylation of amines under microwave irradiation. humanjournals.com Hydrotalcites have also been shown to be effective catalysts for the acylation of amines in water. humanjournals.com
Furthermore, the synthesis of the precursor, diethyl aminomalonate, often relies on the catalytic hydrogenation of diethyl isonitrosomalonate, typically using a palladium-on-charcoal catalyst. orgsyn.org This is a good example of a catalytic reduction, which is generally preferred over stoichiometric reducing agents.
The benefits of applying catalytic approaches to the synthesis of this compound include:
Higher Atom Economy: Eliminating stoichiometric byproducts.
Reduced Waste: Catalysts are used in small quantities and can often be recycled.
Milder Reaction Conditions: Catalysts can enable reactions to occur at lower temperatures and pressures, saving energy. researchgate.net
Increased Selectivity: Catalysts can improve chemo-, regio-, and stereoselectivity, reducing the need for protecting groups. organic-chemistry.org
The discovery of a robust and efficient catalyst for the direct N-benzoylation of diethyl aminomalonate would represent a significant advancement in the green synthesis of this compound.
Reduction of Chemical Derivatives and Protecting Groups
In the context of its use in amino acid synthesis, the benzamido group of this compound can be considered a protecting group for the nitrogen atom. wikipedia.org This allows for alkylation at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid. wikipedia.org
Strategies to reduce the reliance on such derivatization steps include:
Development of Selective Reagents: The use of highly selective catalysts or reagents could potentially allow for direct, selective reactions on a precursor like diethyl aminomalonate without the need for N-protection. iris-biotech.denih.gov
Enzymatic Synthesis: Enzymes are highly specific catalysts that can often react at a single site in a complex molecule, obviating the need for protecting groups. nih.gov
Orthogonal Protecting Group Strategies: When protecting groups are unavoidable, using "orthogonal" groups that can be removed under very different and mild conditions can streamline the synthesis. organic-chemistry.org Examples include the Fmoc (removed by base) and Boc (removed by acid) groups used in peptide synthesis. organic-chemistry.org
While the benzoyl group is integral to the structure of this compound, viewing its role through the lens of protecting group chemistry encourages chemists to seek more direct and efficient synthetic routes to its downstream products, such as α-amino acids, that might bypass this intermediate altogether. iris-biotech.dersc.org
Process Intensification through Flow Chemistry
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. researchgate.netsemanticscholar.org Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch vessels, is a key enabling technology for process intensification. europa.eusemanticscholar.org
Flow reactors offer several advantages for the synthesis of fine chemicals like this compound: nih.goveuropa.eu
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots in exothermic reactions. europa.eu This improves safety and can lead to higher yields and fewer byproducts.
Improved Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, minimizing the risks associated with hazardous reagents or unstable intermediates. europa.eu
Increased Efficiency and Scalability: Flow processes can often be run for extended periods, allowing for high throughput. Scaling up production is typically achieved by "numbering-up" (running multiple reactors in parallel) rather than redesigning a larger, more complex batch reactor. semanticscholar.org
Integration of Steps: Flow chemistry allows for the integration of multiple reaction, work-up, and purification steps into a single, continuous process, which can significantly reduce processing time and waste. nih.govsemanticscholar.org
While the specific application of flow chemistry to the synthesis of this compound is not extensively documented, the successful application of this technology to related processes, such as the synthesis of heterocyclic derivatives and α-aminophosphonates, demonstrates its potential. researchgate.netsemanticscholar.org A continuous-flow system could be designed for the N-acylation of diethyl aminomalonate, potentially integrating it with the preceding and succeeding steps to create a more streamlined and sustainable manufacturing process. nih.gov
Q & A
Q. What are the standard synthetic protocols for diethyl benzamidomalonate in academic laboratories?
this compound is typically synthesized via N-acetylation of diethyl 2-aminomalonate hydrochloride using acetic acid or acetyl chloride under reflux conditions. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions and controlling reaction temperature to avoid decomposition .
Q. How should this compound be characterized to confirm its structural integrity?
Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify the malonate backbone and benzamide substituents.
- IR spectroscopy to confirm carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1660 cm⁻¹ (amide).
- Mass spectrometry (ESI-MS or EI-MS) to validate molecular weight. Cross-reference spectral data with computational models (e.g., SMILES/SDF files) for structural validation .
Q. What safety precautions are critical when handling this compound in lab settings?
Q. What solvents and conditions optimize this compound solubility for reactions?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or ethyl acetate. For reactions requiring mild conditions, use ethanol at 40–60°C with stirring. Sonication can enhance dissolution rates .
Q. How is this compound utilized in amino acid analog synthesis?
It serves as a precursor for non-natural amino acids via alkylation of the active methylene group, followed by hydrolysis and decarboxylation. For example, condensation with aryl/alkyl halides yields intermediates for β-substituted alanine derivatives, critical in peptide modification studies .
Advanced Research Questions
Q. How can researchers resolve low yields in this compound-mediated heterocyclic syntheses?
- Variable screening : Optimize catalyst (e.g., NaH vs. K₂CO₃), solvent polarity, and reaction time.
- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted starting materials).
- Kinetic studies : Monitor reaction progress via in-situ IR to adjust temperature gradients .
Q. What computational tools aid in predicting this compound reactivity in novel reactions?
Q. How do steric and electronic effects influence the regioselectivity of this compound in alkylation reactions?
- Steric effects : Bulky substituents on the benzamide group favor alkylation at the less hindered malonate position.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzamide enhance the electrophilicity of the methylene carbon. Validate via comparative experiments with substituted analogs and X-ray crystallography .
Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?
Q. How can this compound be integrated into flow chemistry systems for scalable peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
